

Optical rotation values for Z-Lys(boc)-osu characterization

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Compound of Interest

Compound Name: Z-Lys(boc)-osu

CAS No.: 3338-34-9

Cat. No.: B556967

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Optical Rotation Benchmarking for Z-Lys(Boc)-OSu

A Comparative Characterization Guide for Peptide Chemists

-Benzyloxycarbonyl-

-tert-butoxycarbonyl-L-lysine

-hydroxysuccinimide ester CAS: 3338-34-9[1]

Executive Summary

In the orthogonal protection strategies of solid-phase and solution-phase peptide synthesis, **Z-Lys(Boc)-OSu** serves as a critical building block.[1] Its dual-protection scheme (

group acid-stable/hydrogenolysis-labile;

group acid-labile) allows for precise regioselective elongation.[1] However, the activation of the carboxyl group as an

-hydroxysuccinimide (OSu) ester introduces a risk of racemization at the

-carbon, making chiral purity a Critical Quality Attribute (CQA).[1]

This guide provides an authoritative benchmark for the Optical Rotation (

) of **Z-Lys(Boc)-OSu**. Unlike generic datasheets, we compare methodological variables—specifically solvent systems and concentration effects—to establish a robust Quality Control (QC) standard.

Key Finding: The specific rotation of high-purity (>98%) **Z-Lys(Boc)-OSu** is

(

, Ethyl Acetate,

C).[1][2] Deviations from this solvent system can result in "false failures" due to solvatochromic shifts.

Technical Specifications & "Gold Standard" Values

The following data represents the aggregated "Gold Standard" for characterizing **Z-Lys(Boc)-OSu**. These values are derived from validated vendor certificates (e.g., Chem-Impex, Bachem) and chemical property databases.[1]

Table 1: Physicochemical Identity

Parameter	Specification
Chemical Name	Z-Lys(Boc)-OSu
CAS Number	3338-34-9
Molecular Formula	
Molecular Weight	477.51 g/mol
Appearance	White to off-white crystalline powder
Purity (HPLC)	
Chiral Purity	D-Isomer

Table 2: Optical Rotation Comparative Benchmarks

The choice of solvent significantly alters the observed rotation.[1][3] The table below compares the standard reference value against common alternative conditions.

Solvent System	Concentration ()	Temperature	Specific Rotation ()	Status
Ethyl Acetate (EtOAc)	1.0 g/100mL	C		Recommended
Dioxane	2.0 g/100mL	C	to	Variable
DMF	1.0 g/100mL	C		Risk of Hydrolysis
Methanol (MeOH)	N/A	N/A	DO NOT USE	Incompatible

> Note: Values in Dioxane and DMF are estimates based on solvatochromic trends of similar Lysine derivatives. EtOAc is the validated reference solvent for CAS 3338-34-9.[1]

Comparative Analysis: Why Solvent Matters

The Solvent Trap: EtOAc vs. DMF

While Dimethylformamide (DMF) is the universal solvent for peptide synthesis, it is suboptimal for the characterization of **Z-Lys(Boc)-OSu** for two reasons:

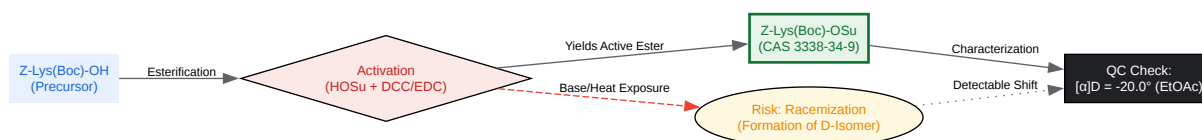
- **Amine Contamination:** Aged DMF often contains dimethylamine impurities, which can react with the active OSu ester, forming a dimethylamide byproduct and altering the rotation reading.[1]
- **Solvatochromic Shift:** The dipole moment of DMF stabilizes different conformers of the lysine side chain compared to EtOAc, leading to a shift in the rotation value that may be misinterpreted as impurity.

The Methanol Prohibition

Never use methanol or primary alcohols to dissolve **Z-Lys(Boc)-OSu** for analysis.[1] The active OSu ester will undergo transesterification with the solvent, converting the product into Z-Lys(Boc)-OMe within minutes.[1] This will destroy the sample and yield a meaningless optical rotation value.[1]

Structural Workflow & Risk Points

The following diagram illustrates the structural context of **Z-Lys(Boc)-OSu** and the critical points where optical purity must be verified.



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Figure 1: Synthesis pathway highlighting the activation step where racemization risk is highest, necessitating rigorous optical rotation QC.

Standard Operating Procedure (SOP)

Protocol: Determination of Specific Optical Rotation for **Z-Lys(Boc)-OSu**

Reagents & Equipment

- Analytical Balance: Readability 0.1 mg.
- Solvent: Ethyl Acetate (HPLC Grade,).[1]
- Polarimeter: Sodium D-line (589 nm), temperature controlled cell.[1]
- Volumetric Flask: 10 mL (Class A).[1]

Step-by-Step Methodology

- Equilibration: Turn on the polarimeter and the temperature controller. Set temperature to C. Allow the lamp to warm up for at least 30 minutes.
- Blanking: Fill the polarimeter cell (1 dm path length) with pure Ethyl Acetate. Ensure no bubbles are trapped. Zero the instrument.
- Sample Preparation ():
 - Weigh exactly 100.0 mg (mg) of **Z-Lys(Boc)-OSu** into a 10 mL volumetric flask.
 - Add approximately 5 mL of Ethyl Acetate.^[1] Swirl gently to dissolve. Note: Do not sonicate excessively as heat can degrade the ester.^[1]
 - Dilute to volume with Ethyl Acetate and invert 5 times to mix.
- Measurement:
 - Rinse the polarimeter cell with a small volume of the sample solution.^[1]
 - Fill the cell with the sample solution.^[1] Cap immediately to prevent evaporation.
 - Record 5 consecutive readings. Calculate the average observed rotation ().^[1]

- Calculation:

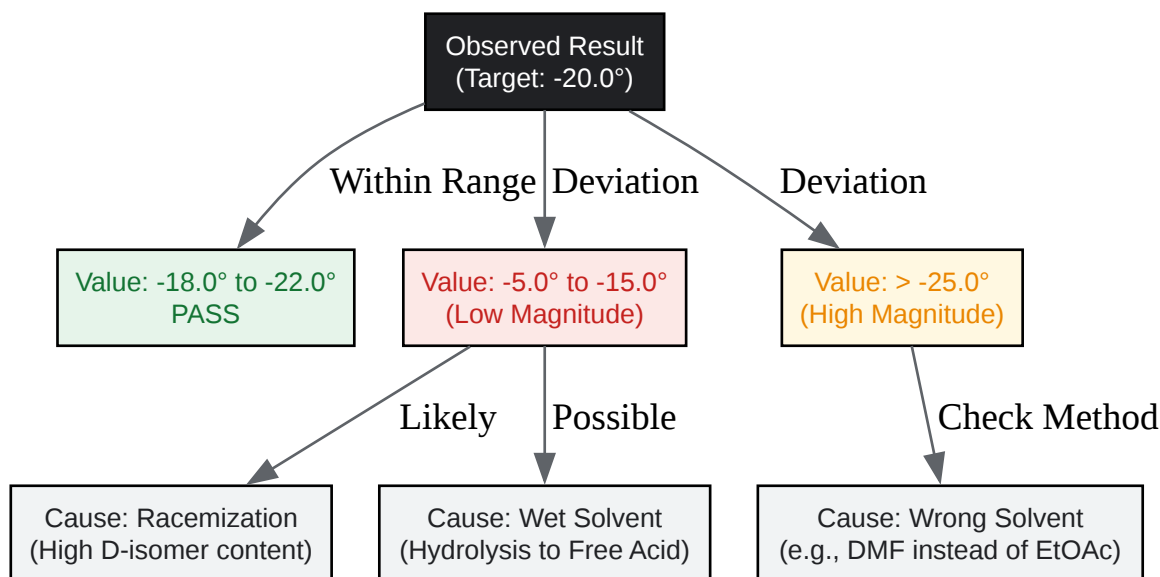
Where

is path length in mm (usually 100),

is concentration in g/100mL, and LOD is Loss on Drying % (if correction is required).^[1]

Troubleshooting & Diagnostics

Use this decision tree to interpret your optical rotation results.



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Figure 2: Diagnostic logic for interpreting optical rotation deviations.

References

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